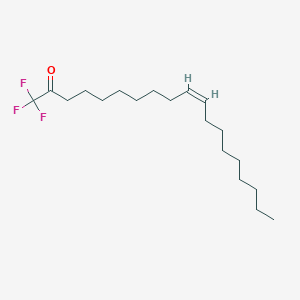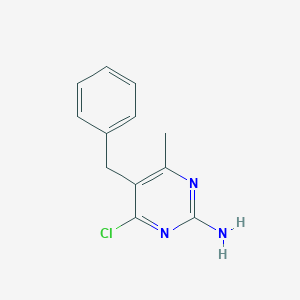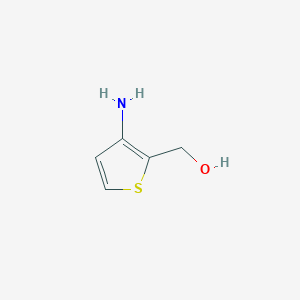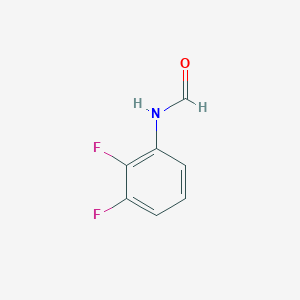
N-(2,3-difluorophenyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-difluorophenyl)formamide (DFF) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.
科学研究应用
N-(2,3-difluorophenyl)formamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(2,3-difluorophenyl)formamide has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of N-(2,3-difluorophenyl)formamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. Specifically, N-(2,3-difluorophenyl)formamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(2,3-difluorophenyl)formamide may prevent the expression of genes that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects
N-(2,3-difluorophenyl)formamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-(2,3-difluorophenyl)formamide has been shown to have anti-inflammatory effects and may also have potential as an anti-viral agent. Additionally, N-(2,3-difluorophenyl)formamide has been investigated for its potential as a material for organic electronics due to its unique electronic properties.
实验室实验的优点和局限性
One advantage of using N-(2,3-difluorophenyl)formamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-(2,3-difluorophenyl)formamide has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using N-(2,3-difluorophenyl)formamide is its limited solubility in certain solvents, which may make it difficult to work with in certain applications.
未来方向
There are several potential future directions for research on N-(2,3-difluorophenyl)formamide. One area of interest is the development of N-(2,3-difluorophenyl)formamide derivatives with improved properties for use in medicinal chemistry and materials science. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-difluorophenyl)formamide and to identify potential new applications for the compound. Finally, studies investigating the potential toxic effects of N-(2,3-difluorophenyl)formamide are needed to ensure its safety for use in various applications.
合成方法
N-(2,3-difluorophenyl)formamide can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2,3-difluoroaniline with formic acid in the presence of a catalyst such as phosphorous pentoxide. The resulting product is a white crystalline solid that can be purified through recrystallization.
属性
CAS 编号 |
170106-61-3 |
|---|---|
分子式 |
C7H5F2NO |
分子量 |
157.12 g/mol |
IUPAC 名称 |
N-(2,3-difluorophenyl)formamide |
InChI |
InChI=1S/C7H5F2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-4H,(H,10,11) |
InChI 键 |
XSBRFZHPPGMIJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)F)NC=O |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)NC=O |
同义词 |
Formamide, N-(2,3-difluorophenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





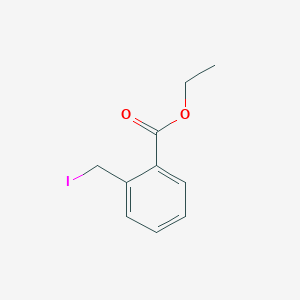
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
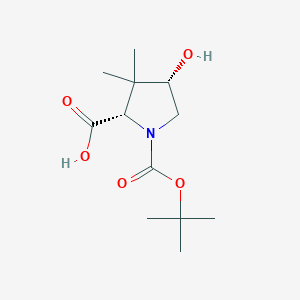
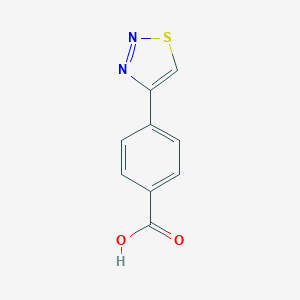
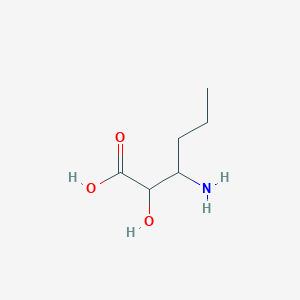

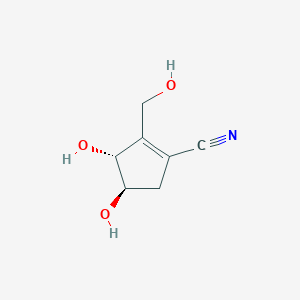
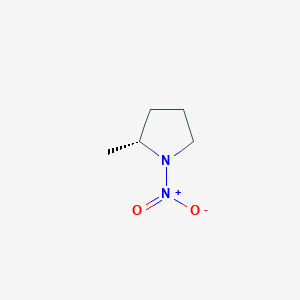
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
